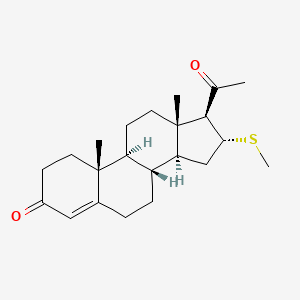
16alpha-(Methylthio)progesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of pregnane, which is a core structure in many biologically active steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The introduction of the methylsulfanyl group at the 16th position can be achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a methylsulfanyl donor.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,20-dione positions, to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the 3,20-dione groups to hydroxyl groups, forming diols.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, diols, and various substituted steroids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione can be used as a starting material for the synthesis of other complex steroidal compounds.
Biology
In biological research, this compound might be used to study the effects of steroid derivatives on cellular processes and receptor interactions.
Medicine
Medically, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or hormone-regulating properties.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione would depend on its interaction with specific molecular targets, such as steroid receptors. The compound might exert its effects by binding to these receptors and modulating gene expression or enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione: A similar compound with a different substituent at the 16th position.
Pregn-4-ene-3,20-dione: The parent compound without the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group at the 16th position can significantly alter the compound’s biological activity and chemical reactivity compared to its parent compound and other derivatives.
Propriétés
Numéro CAS |
3136-93-4 |
|---|---|
Formule moléculaire |
C22H32O2S |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13-dimethyl-16-methylsulfanyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2S/c1-13(23)20-19(25-4)12-18-16-6-5-14-11-15(24)7-9-21(14,2)17(16)8-10-22(18,20)3/h11,16-20H,5-10,12H2,1-4H3/t16-,17+,18+,19-,20+,21+,22+/m1/s1 |
Clé InChI |
MTOGCFGVYHTEAT-QQYXXPEKSA-N |
SMILES isomérique |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)SC |
SMILES canonique |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


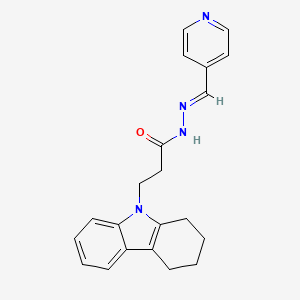
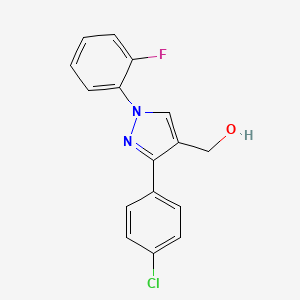


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013821.png)
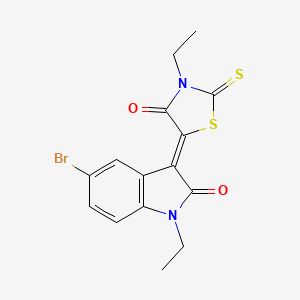


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12013840.png)

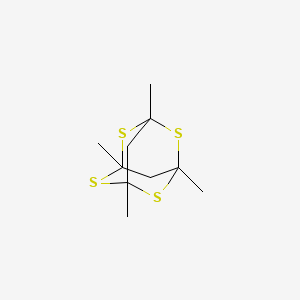
![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
